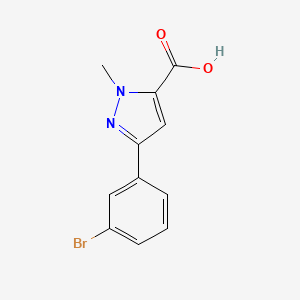

3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-bromophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQOCIVSRQYCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200466 | |

| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93618-35-0 | |

| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93618-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Bromination: The bromophenyl group can be introduced through a bromination reaction. This involves the reaction of phenylpyrazole with bromine in the presence of a suitable solvent such as acetic acid.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction. This involves the reaction of the bromophenylpyrazole with carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biological processes and as a potential lead compound for drug discovery.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also interact with biological macromolecules, affecting their function. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid (BCPA)

- Structure : Chloropyridinyl substituent at position 1 and bromine at position 3.

- Applications : Key intermediate in synthesizing chlorantraniliprole, a commercial insecticide. Its heterocyclic chloropyridine group enhances binding to insecticidal targets .

- Synthesis : Multi-step process involving cyclization, bromination, and hydrolysis (total yield: 41.87%) .

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

- Structure : Bromophenyl group at position 1 (vs. position 3 in the main compound).

4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

- Structure : Bromine at position 4 and trifluoromethyl at position 3.

- Properties : The electron-withdrawing trifluoromethyl group increases acidity and stability, making it suitable for protease inhibition studies .

Functional Group Variations

Ethyl 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylate

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Structure : tert-Butyl substituent at position 3.

- Applications : Used as a building block for cysteine protease inhibitors. The bulky tert-butyl group enhances selectivity for enzyme active sites .

Bioactive Pyrazole Derivatives

3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

- Structure : Incorporates thiosemicarbazide and dihydropyrazoline moieties.

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Structure : Methoxy group at position 3 of the phenyl ring.

- Impact : The electron-donating methoxy group improves solubility and modulates receptor affinity in kinase inhibitors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Bioactivity Comparison

Biological Activity

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a derivative of pyrazole, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered pyrazole ring with a bromophenyl substituent and a carboxylic acid group. The structural formula is represented as follows:

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

- Anticancer Activity : This compound has demonstrated significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Studies report IC50 values ranging from 2.43 to 14.65 μM, indicating potent growth inhibition compared to non-cancerous cells .

- Microtubule Destabilization : The compound acts as a microtubule-destabilizing agent, inhibiting microtubule assembly at concentrations around 20 μM, which contributes to its anticancer properties by inducing apoptosis in cancer cells .

- PPAR Agonism : Some studies have identified substituted pyrazoles as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. This activity suggests potential applications in metabolic disorders and inflammation .

Therapeutic Applications

The biological activities of this compound make it a candidate for various therapeutic applications:

- Cancer Treatment : The compound's ability to induce apoptosis and inhibit tumor growth positions it as a potential lead compound in the development of new anticancer therapies.

- Anti-inflammatory Agents : Its role in modulating PPAR activity suggests applications in treating inflammatory diseases and metabolic syndromes .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cytotoxicity Evaluation : A study synthesized various pyrazole derivatives and evaluated their cytotoxic effects on MDA-MB-231 cells. The most potent compounds exhibited enhanced caspase-3 activity, indicating effective apoptosis induction at low concentrations (1.0 μM) and significant morphological changes at higher concentrations (10 μM) .

- Microtubule Dynamics : In vitro assays demonstrated that the compound significantly disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in breast cancer cell lines. This mechanism underscores its potential as a chemotherapeutic agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:

| Compound Name | IC50 (μM) | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| This compound | 2.43 - 14.65 | Microtubule destabilization | Cancer treatment |

| Pazopanib | 0.5 - 5 | VEGFR inhibition | Cancer treatment |

| Ruxolitinib | 1 - 10 | JAK inhibition | Cancer treatment |

| Crizotinib | 0.01 - 0.5 | ALK inhibition | Lung cancer treatment |

Q & A

Q. What synthetic methodologies are reported for 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves multi-step routes, including cyclization, cross-coupling, or ester hydrolysis. For example:

- Pd-catalyzed cross-coupling : A bromophenyl group can be introduced via Suzuki-Miyaura coupling using aryl boronic acids and palladium catalysts, as demonstrated in analogous pyrazole derivatives .

- Ester hydrolysis : Ethyl ester precursors (e.g., Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .

- Cyclocondensation : Pyrazole rings can be formed via cyclization of hydrazines with β-keto esters or diketones, followed by bromination at the 3-position .

Optimization Tips : - Use high-purity reagents and anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–100°C for cross-coupling) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) for improved yields .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can confirm regiochemistry. Key signals include the pyrazole C-H (δ 6.5–7.5 ppm) and carboxylic acid protons (broad peak at δ ~12 ppm) .

- X-ray Crystallography : Use SHELX software for structure refinement. Single crystals grown via slow evaporation (e.g., in EtOAc/hexane) provide precise bond-length/angle data .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 295.0 for C₁₁H₁₀BrN₂O₂) .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) assess purity (>95%) .

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions in biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational structural predictions?

Methodological Answer:

- Refinement Protocols : Use SHELXL to refine X-ray data with anisotropic displacement parameters. Compare computed (DFT) and experimental bond lengths (e.g., C-Br: 1.89 Å experimental vs. 1.91 Å DFT) .

- Validation Tools : Employ R-factor analysis (<5%) and residual density maps to identify outliers. Cross-validate with spectroscopic data (e.g., IR for carboxylic O-H stretching) .

Q. What strategies elucidate structure-activity relationships (SAR) for pyrazole-carboxylic acid derivatives?

Methodological Answer:

- Analog Synthesis : Replace the 3-bromophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) substituents to assess bioactivity changes .

- Biological Assays : Test inhibition of cysteine proteases (e.g., cathepsin L) using fluorogenic substrates. Compare IC₅₀ values to establish SAR trends .

- Crystallographic SAR : Analyze hydrogen-bonding interactions (e.g., carboxylic acid with enzyme active sites) using PDB structures .

Q. How can reaction conditions be tailored to minimize byproducts in multi-step syntheses?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., esterification byproducts in hydrolysis steps) .

- Optimized Catalysis : For cross-coupling, employ Buchwald-Hartwig conditions (e.g., XPhos Pd G3) to suppress homocoupling .

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) during sensitive steps (e.g., bromination) reduce decomposition .

Q. What are the key considerations in designing stability studies for this compound under biological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.